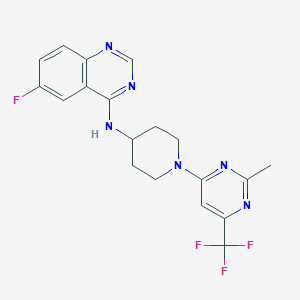

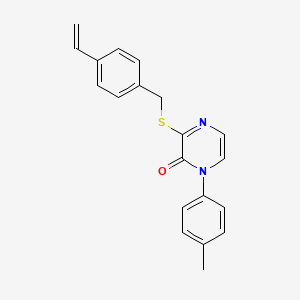

![molecular formula C9H11N5S B2379452 N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea CAS No. 866017-67-6](/img/structure/B2379452.png)

N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-pyrazolo[3,4-b]pyridine derivatives are a class of nitrogen-containing heterocycles . They are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals . The fusion of pyridine systems, pyrazolopyridines, has been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

Synthesis Analysis

Various synthetic methods have been implemented to synthesize pyrazolopyridines . A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Scientific Research Applications

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea, have been extensively studied for their biomedical applications . They have been synthesized in various forms and have been included in more than 5500 references (2400 patents) to date .

Synthesis Methods

The compound has been synthesized using different methods, starting from both a preformed pyrazole or pyridine . The diversity of the substituents present at positions N1, C3, C4, C5, and C6 has been analyzed .

Biological Activity

The compound has shown significant biological activity. For example, it has been used in the synthesis of metal complexes that have shown potent anti-inflammatory activities both in vitro and in vivo . These complexes also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .

Structural Characterization

The compound has been structurally characterized using various techniques, including elemental analyses, spectral techniques, molar conductance, magnetic measurements, and thermogravimetric studies .

Thermal Investigation

Thermal investigation of the compound has been conducted, with thermogravimetric studies confirming the chemical formula for these complexes and establishing the thermal decomposition processes .

Use in Metal Complexes

The compound has been used in the preparation of metal complexes containing Co(II), Pd(II), Fe(III) chloride, and Cu(II) salts (chloride, bromide, sulphate, and perchlorate) . These complexes have been prepared with Schiff base ligand (HL) and have been elucidated using various techniques .

Mechanism of Action

Target of Action

The primary targets of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea are currently unknown. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine class of compounds , which have been described in more than 5500 references . .

Mode of Action

As a member of the 1H-pyrazolo[3,4-b]pyridine class of compounds, it may share similar modes of action with other compounds in this class . .

Result of Action

As a member of the 1H-pyrazolo[3,4-b]pyridine class of compounds, it may share similar effects with other compounds in this class . .

properties

IUPAC Name |

(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5S/c1-4-3-5(2)11-7-6(4)8(14-13-7)12-9(10)15/h3H,1-2H3,(H4,10,11,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXLQBDKPNQXRAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=NN2)NC(=S)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901327830 |

Source

|

| Record name | (4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24824571 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea | |

CAS RN |

866017-67-6 |

Source

|

| Record name | (4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-methylbenzoyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B2379370.png)

![2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2379381.png)

![Allyl 7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2379382.png)

![1-[4-(3-Pyridin-4-yloxyazetidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B2379384.png)

![1-[1,1'-Biphenyl]-4-yl-3-(4-fluoroanilino)-1-propanone](/img/structure/B2379385.png)

![Propyl {[3-cyano-5-hydroxy-4-(4-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate](/img/structure/B2379387.png)

![Tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2379388.png)

![1-(3-chloro-2-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2379391.png)